molecular formula C12H12O2 B1590377 7-Ethoxy-2-naphthalenol CAS No. 57944-44-2

7-Ethoxy-2-naphthalenol

Cat. No. B1590377
CAS RN: 57944-44-2
M. Wt: 188.22 g/mol
InChI Key: JUCJMPYFZSOWCE-UHFFFAOYSA-N
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Description

7-Ethoxy-2-naphthalenol is a chemical compound with the CAS Number: 57944-44-2 . It has a molecular weight of 188.23 and is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of 7-Ethoxy-2-naphthalenol can be represented by the InChI code: 1S/C12H12O2/c1-2-14-12-6-4-9-3-5-11(13)7-10(9)8-12/h3-8,13H,2H2,1H3 . This indicates that the molecule consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The “7-ethoxy” part of the name indicates that an ethoxy group (–O–CH2CH3) is attached to the 7th carbon of the naphthalene core. The “2-naphthalenol” part of the name indicates that a hydroxyl group (–OH) is attached to the 2nd carbon of the naphthalene core.


Physical And Chemical Properties Analysis

7-Ethoxy-2-naphthalenol is a white to off-white solid . It has a molecular weight of 188.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

DNA Binding Agents and Leukemia Cell Growth Inhibition

Naphthalene derivatives have been explored for their potential as DNA binding agents and their effects on leukemia cells. For instance, the synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, derived from a naphthalene precursor, demonstrated mild growth inhibitory effects on L1210 and CCRF-CEM leukemic cells in culture. The compound was also found to bind to calf thymus DNA, indicating potential applications in medicinal chemistry and cancer research (N. Kundu, 1980).

Melatonin Analogs and Crystallography

Naphthalene derivatives have been studied for their resemblance to biological molecules. N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, showcases how naphthalene's structure can be utilized in drug design, highlighting the compound's planarity and the orientation of its substituents for optimal biological activity (B. Tinant et al., 1994).

Environmental Biodegradation

The biodegradation of naphthalene, a structurally related compound to 7-Ethoxy-2-naphthalenol, in aqueous nonionic surfactant systems has been examined, showcasing the potential for microbial remediation of polycyclic aromatic hydrocarbon (PAH) pollution. This research is crucial for environmental cleanup efforts, indicating that surfactant micelles can enhance the bioavailability and degradation of naphthalene by bacteria (Z. Liu, A. M. Jacobson, R. Luthy, 1995).

Organic Synthesis and Chemical Properties

Research into the organometallic synthesis of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes has provided insights into their molecular structure, spectral characteristics, and basicity. These findings are important for the development of new materials and chemical sensors, demonstrating the broad applicability of naphthalene derivatives in chemistry (A. F. Pozharskii et al., 2003).

Photophysical Studies and Drug Development

Naphthalene derivatives have also been explored for their photophysical properties and potential drug development applications. For instance, the interaction of specific naphthalene derivatives with Bovine Serum Albumin (BSA) has been studied using fluorescence spectral data, which could inform the design of new therapeutic agents (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).

Safety And Hazards

The safety information for 7-Ethoxy-2-naphthalenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

7-ethoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12-6-4-9-3-5-11(13)7-10(9)8-12/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCJMPYFZSOWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CC(=C2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482343
Record name 7-Ethoxy-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-2-naphthalenol

CAS RN

57944-44-2
Record name 7-Ethoxy-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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